Ponatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ponatinib mechanism of action BCR-ABL inhibition

Structural Mechanism and Target Inhibition

The table below summarizes the core structural features of ponatinib and how they enable its function as a pan-BCR-ABL inhibitor.

| Feature | Structural/Mechanistic Role in BCR-ABL Inhibition |

|---|---|

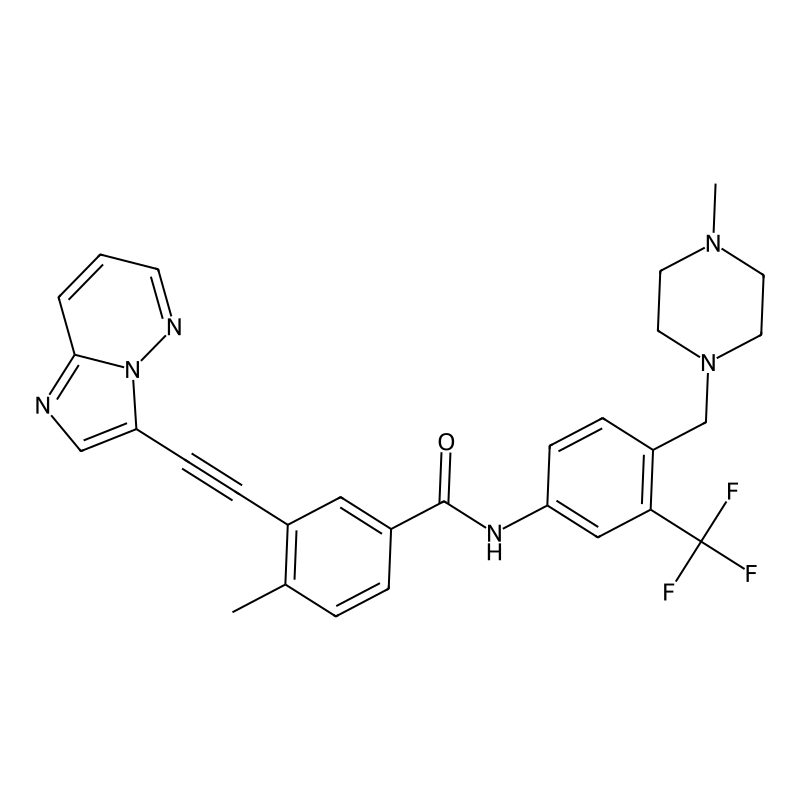

| Chemical Structure [1] | Based on an imidazo[1,2-b]pyridazine scaffold with a key linear ethynyl linker. |

| Binding Mode [2] [3] | Binds the ABL kinase domain in the DFG-out (inactive) conformation. |

| Key Interaction | The ethynyl linker fits into a hydrophobic region of the ATP-binding pocket, making it central to overcoming steric hindrance from mutations like T315I [2] [1]. |

| Pan-Inhibitor Profile | Maintains an extensive network of optimized molecular contacts, making binding less susceptible to disruption by single point mutations [2]. |

This compound's mechanism is visually represented as a multi-step process below:

This compound mechanism from cellular entry to apoptosis induction.

Quantitative Potency and Mutation Susceptibility

This compound demonstrates high potency against BCR-ABL in biochemical and cellular assays, as shown in the table below.

| Assay Type | BCR-ABL Isoform | Reported IC₅₀ / Kd Value | Source / Context |

|---|---|---|---|

| In Vitro Kinase Assay [1] | Native BCR-ABL | 0.37 nM | Half-maximal inhibitory concentration |

| In Vitro Kinase Assay [1] | ABL1T315I | 2.0 nM | Half-maximal inhibitory concentration |

| Cellular Proliferation (Ba/F3 cells) [1] | Native BCR-ABL | 0.5 nM | Half-maximal inhibitory concentration |

| Cellular Proliferation (Ba/F3 cells) [1] | ABL1T315I | 11 nM | Half-maximal inhibitory concentration |

| Crystallographic Binding [3] | Native ABL1 | 0.7 nM | Dissociation constant (Kd) from PDB 3OXZ |

This compound effectively inhibits all single clinically relevant BCR-ABL1 kinase domain mutations at therapeutically achievable concentrations [1]. Molecular dynamics simulations confirm that this compound forms stable interactions with key residues in the native and mutant kinases, explaining its broad efficacy [4].

Experimental Protocols for Key Assays

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations [4]

This protocol is used to study the dynamic interactions between this compound and BCR-ABL at an atomic level.

- 1. System Preparation: Use a crystal structure of the ABL kinase domain bound to this compound (e.g., PDB ID: 3OXZ). Build in any missing amino acid residues and introduce desired point mutations (e.g., T315I) via molecular modeling.

- 2. Parameterization: Use a force field (e.g., Amber ff99SB) for the protein. Generate ligand parameters for this compound using tools like

antechamberwith the GAFF force field. - 3. Simulation Setup: Solvate the protein-ligand complex in an explicit solvent water model (e.g., SPC/E) within a periodic cubic box. Neutralize the system's charge by adding counterions (e.g., Na⁺).

- 4. Energy Minimization & Equilibration: Perform energy minimization (e.g., 5000 steps of steepest descent) followed by position-restrained dynamics (e.g., 1000 ps) to relax the solvent and ions around the protein.

- 5. Production MD Run: Run the full MD simulation for a defined period (e.g., 25 ns) under isothermal-isobaric (NPT) conditions. Calculate long-range electrostatics using the Particle Mesh Ewald (PME) method.

- 6. Trajectory Analysis: Analyze the resulting trajectory for root-mean-square deviation (RMSD), hydrogen bonding, and other interactions.

- 7. Free Energy Calculation: Employ an end-point method like Solvated Interaction Energy (SIE) on snapshots from the MD trajectory to estimate the binding free energy.

Cellular Viability and Resistance Modeling [5]

This method is used to generate and characterize this compound-resistant cell lines.

- 1. Generation of Resistant Cells: Culture BCR-ABL⁺ cell lines (e.g., K562) with progressively increasing concentrations of this compound over an extended period. This can be done with TKI-naïve cells or cells with pre-existing resistance (e.g., to dasatinib).

- 2. Confirmation of Resistance: Perform viability assays (e.g., MTT or CellTiter-Glo) after 72 hours of this compound exposure on resistant and parental control cells. Calculate the IC₅₀ values to confirm reduced sensitivity.

- 3. Mechanistic Investigation:

- Bcr-Abl Dependent Mechanisms: Sequence the BCR-ABL1 kinase domain to identify mutations. Use western blotting to measure phosphorylation of CrkL (a direct Bcr-Abl substrate) to assess if resistance is due to failed kinase inhibition.

- Bcr-Abl Independent Mechanisms: Use RT-QPCR and western blotting to check for overexpression of other kinases (e.g., Axl). Perform pharmacological inhibition or shRNA-mediated knockdown of the suspected kinase (e.g., Axl) to see if this compound sensitivity is restored.

Mechanisms of Resistance to this compound

Despite its potency, resistance to this compound can emerge through several mechanisms, which are summarized in the diagram and table below.

Primary documented mechanisms of resistance to this compound.

| Resistance Mechanism | Description | Experimental Evidence |

|---|---|---|

| Compound Mutations [5] | Multiple mutations within the BCR-ABL1 kinase domain in the same clone (e.g., G250E/E255K). | Deep sequencing of resistant cell lines. |

| Kinase Overexpression [5] | Increased expression of BCR-ABL1 mRNA, overwhelming the inhibitor. | RT-QPCR in resistant cell lines. |

| Alternative Signaling (Axl) [5] | Overexpression and activation of the Axl receptor tyrosine kinase, providing Bcr-Abl-independent survival signals. | Western blotting, shRNA knockdown, and pharmacological inhibition of Axl restored this compound sensitivity. |

| Drug Efflux Pumps [5] [6] | Increased activity of efflux transporters like ABCB1, reducing intracellular drug concentration. | Functional assays and characterization of transporter levels. |

Conclusion

References

- 1. This compound -- Review of Historical Development, Current Status ... [pmc.ncbi.nlm.nih.gov]

- 2. Structural mechanism of the Pan- BCR - ABL ... inhibitor this compound [pubmed.ncbi.nlm.nih.gov]

- 3. RCSB PDB - 3OXZ: Crystal structure of ABL domain bound... kinase [rcsb.org]

- 4. Is a Pan-BCR- this compound Inhibitor: MD... | PLOS One ABL Kinase [journals.plos.org]

- 5. Modelling this compound resistance in tyrosine kinase inhibitor- ... [pmc.ncbi.nlm.nih.gov]

- 6. Rotating between this compound and imatinib temporarily ... [nature.com]

Comprehensive Technical Guide: Ponatinib in T315I and Compound Mutation Resistance

Ponatinib Profile and Significance in BCR-ABL1 Resistance

This compound (Iclusig) represents the third-generation of BCR-ABL1 tyrosine kinase inhibitors (TKIs) and stands as the only approved TKI capable of effectively inhibiting BCR-ABL1 with the T315I "gatekeeper" mutation, which accounts for approximately 20% of resistant or relapsed chronic myeloid leukemia (CML) cases [1]. This orally available pan-BCR-ABL TKI was developed by ARIAD Pharmaceuticals and received US FDA approval in 2012 for treatment of resistant or intolerant CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [1]. Its unique molecular design enables it to overcome the steric hindrance and loss of critical hydrogen bonding that characterizes T315I-mediated resistance to first- and second-generation TKIs.

The clinical development of this compound addressed a critical unmet need in the management of TKI-resistant CML and Ph+ ALL, particularly for patients harboring the T315I mutation who had limited therapeutic options. However, in 2013, this compound sales were temporarily suspended due to serious vascular side effects observed in nearly 12% of treated patients, later attributed to the drug's potent nature and pan-activity [1]. Following risk-benefit reassessment, this compound was reintroduced with an expanded black box warning and restricted to patients with resistant or intolerant disease, particularly those with T315I mutation, for whom no other TKI options are available [1].

T315I Mutation Mechanism and Structural Biology

Structural Basis of T315I Resistance

The T315I mutation occurs at the "gatekeeper" position within the ABL1 kinase domain, where substitution of threonine with isoleucine introduces steric hindrance that physically blocks access to the ATP-binding pocket for first- and second-generation TKIs [1]. This single amino acid change additionally eliminates a critical hydrogen bond that most TKIs form with the kinase, while maintaining the kinase's catalytic activity and oncogenic potential. The structural consequence is high-level resistance to imatinib, nilotinib, dasatinib, and bosutinib, rendering these agents ineffective against T315I-mutant clones [1] [2].

This compound's Mechanism Against T315I

This compound was specifically engineered to circumvent T315I-mediated resistance through a unique carbon-carbon triple bond linker that allows the molecule to bypass the steric constraints imposed by the isoleucine substitution [1]. This strategic design enables this compound to maintain effective binding to the mutant kinase while preserving potent inhibition of BCR-ABL1 signaling. This compound functions as a potent pan-BCR-ABL inhibitor with additional activity against other kinases including VEGFR, PDGFR, FGFR, KIT, and members of the SRC kinase family, which contributes to both its efficacy and toxicity profile [1] [3].

Table: Structural and Functional Properties of this compound

| Property | Description | Significance |

|---|---|---|

| Chemical design | Carbon-carbon triple bond linker | Bypasses steric hindrance of T315I mutation |

| Binding affinity | Maintains nanomolar potency against T315I mutant | Overcomes gatekeeper resistance |

| Kinase profile | Pan-BCR-ABL1 inhibitor with multi-kinase activity | Broad efficacy but increased toxicity risk |

| Mechanism | Competitive ATP-site inhibitor | Directly targets kinase activity |

Clinical Efficacy and Response Data

PACE Trial Outcomes

The PACE trial (NCT01207440) was a pivotal phase 2 study that evaluated this compound at a starting dose of 45 mg/day in 449 patients with CML or Ph+ ALL who demonstrated resistance or intolerance to prior TKI therapy or harbored the T315I mutation [4] [5]. Among the chronic-phase CML (CP-CML) cohort with prior exposure to second-generation TKIs (n=257), this compound demonstrated robust efficacy with 46% of patients achieving ≤1% BCR-ABL1 IS by 24 months, with 68% progression-free survival and 85% overall survival at the same timepoint [4]. The responses were notably durable, with long-term follow-up confirming sustained efficacy in responding patients.

For patients with T315I mutations specifically, this compound demonstrated particularly robust activity, with major cytogenetic response (MCyR) rates of 70% in CP-CML patients, highlighting its critical role in addressing this high-resistance mutation [1] [4]. These responses proved highly durable, with 72% of MCyR responses maintained at 5 years, establishing this compound as the preferred therapeutic option for T315I-mutant CML [5].

OPTIC Trial and Response-Based Dosing

The OPTIC trial (NCT02467270) implemented a novel response-based dose reduction strategy to optimize this compound's risk-benefit profile [4] [5]. Patients starting at 45 mg/day (n=93) reduced their dose to 15 mg upon achieving ≤1% BCR-ABL1 IS . This approach yielded improved safety while maintaining efficacy, with 57% of patients achieving ≤1% BCR-ABL1 IS by 24 months, alongside 80% progression-free survival and 91% overall survival [4]. The median dose intensity at 24 months was 15 mg in OPTIC compared to 30 mg in PACE, demonstrating successful implementation of the response-based dosing strategy [4].

Table: Comparative Efficacy Outcomes from PACE and OPTIC Trials in CP-CML

| Parameter | PACE Trial (45 mg continuous) | OPTIC Trial (45→15 mg response-based) |

|---|---|---|

| Patients analyzed | 257 | 93 |

| ≤1% BCR-ABL1 IS by 24 months | 46% | 57% |

| Progression-free survival at 24 months | 68% | 80% |

| Overall survival at 24 months | 85% | 91% |

| Median dose intensity at 24 months | 30 mg | 15 mg |

| T315I mutation response | Robust, MCyR 70% in CP-CML | Similarly robust in T315I patients |

Vascular Toxicity and Safety Management

Mechanisms of Vascular Toxicity

This compound treatment is associated with dose-dependent vascular toxicity, including arterial occlusive events (AOEs) such as myocardial infarction, stroke, and peripheral arterial disease [3] [5]. Research has identified that this compound induces vascular toxicity through hyperactivation of the Notch-1 signaling pathway in endothelial cells [3]. This mechanism represents an "on-target off-tumor effect" where the same kinase inhibition profile that provides therapeutic efficacy also disrupts critical vascular homeostasis pathways.

Experimental models demonstrate that this compound exposure in human umbilical vein endothelial cells (HUVECs) triggers apoptosis and inhibits vasculature development through Notch-1-mediated pathways [3]. Proteomic analyses revealed that this compound treatment leads to upregulation of cleaved caspase-3 and downregulation of phosphorylated AKT and eNOS, resulting in inhibition of endothelial survival, reduced angiogenesis, and induction of endothelial senescence and apoptosis [3]. Importantly, selective blockade of Notch-1 prevented this compound-induced vascular toxicity in preclinical models, suggesting potential therapeutic mitigation strategies [3].

Toxicity Management Strategies

The OPTIC trial established that response-based dosing significantly reduces cardiovascular risk while maintaining efficacy [4] [5]. Patients who achieved ≤1% BCR-ABL1 IS and reduced their this compound dose to 15 mg daily demonstrated a substantially lower incidence of arterial occlusive events (4%) compared to those receiving continuous 45 mg dosing in the PACE trial (18%) [4]. Additionally, the exposure-adjusted incidence of AOEs was lower in OPTIC than in PACE, supporting the dose-reduction approach [5].

The OPTIC trial also implemented stricter exclusion criteria for patients with cardiovascular risk factors, including uncontrolled hypertension, history of myocardial infarction, unstable angina, cerebrovascular events, or peripheral vascular procedures within 6 months of enrollment [5]. These patient selection criteria, combined with proactive dose reduction upon response achievement, have established a risk-mitigation framework for this compound administration in clinical practice.

Compound Mutations and Resistance Mechanisms

Compound Mutation Challenge

While this compound effectively suppresses single point mutations including T315I, sequential TKI therapy can select for compound mutations where two or more mutations occur within the same BCR-ABL1 molecule [6]. These compound mutants often exhibit high-level resistance to all approved ABL1 TKIs, presenting a significant clinical challenge [6]. For example, the T315I/E355G compound mutation demonstrates resistance to both this compound and the allosteric inhibitor asciminib when administered as single agents [6].

Research indicates that such compound mutants can be effectively targeted by combining the ATP-site inhibitor this compound with the allosteric inhibitor asciminib [6]. This combination approach was validated in a CML patient harboring BCR-ABL1 T315I/E355G compound mutation, where combination therapy successfully overcame the resistance and restored disease control [6]. The structural mechanism involves cooperative binding of both drugs to the mutant kinase, with each inhibitor stabilizing the kinase in a specific conformation that maintains sensitivity to the other drug.

Alternative Resistance Pathways

Beyond compound mutations, resistance to this compound can emerge through alternative mechanisms including drug transporter upregulation and off-target resistance pathways [6] [2]. Analysis of primary samples from patients with this compound-resistant disease has revealed that axitinib, a VEGFR inhibitor with activity against T315I-mutant BCR-ABL1, shows limited efficacy against this compound-resistant compound mutations [2]. This highlights the distinct nature of compound mutation resistance compared to single point mutations.

Table: Resistance Mechanisms to this compound in BCR-ABL1-Positive Leukemias

| Resistance Mechanism | Molecular Basis | Therapeutic Implications |

|---|---|---|

| Compound mutations | Multiple kinase domain mutations in cis on same BCR-ABL1 molecule | Resistance to single agents; requires combination therapy |

| T315I-inclusive compounds | T315I combined with other mutations (e.g., E355G, F359V) | This compound + asciminib combination effective |

| Drug transporter upregulation | Increased expression of efflux transporters (e.g., ABCG2) | Reduced intracellular drug accumulation |

| BCR-ABL1-independent | Activation of alternative survival pathways | Requires alternative targeting strategies |

Novel Therapeutic Combinations and Future Directions

This compound and Asciminib Combination

The most promising approach to address compound mutations involves combining this compound with asciminib [6]. Asciminib is the first FDA-approved ABL1 TKI that targets the allosteric myristoylation pocket rather than the ATP-binding site, providing a complementary mechanism of action [6]. Preclinical data demonstrates that this combination synergistically inhibits BCR-ABL1 compound mutants including T315I/E355G by enabling cooperative binding to the kinase domain [6].

The first clinical validation of this approach was reported in a CML patient harboring BCR-ABL1 T315I/E355G compound mutation who achieved response with combination therapy after failing multiple prior TKI regimens [6]. The treatment protocol involved starting doses of This compound 15 mg QD and asciminib 40 mg BID, with possibility of dose escalation based on tolerance and response [6]. This combination represents a paradigm shift in addressing complex resistance patterns through rational drug pairing.

Experimental Combination Approaches

Research continues to explore additional combination strategies to enhance this compound efficacy and mitigate resistance. Studies have investigated axitinib, a VEGFR inhibitor with anti-BCR-ABL1 T315I activity, though it demonstrated limited efficacy against this compound-resistant compound mutations [2]. Other investigative approaches include alternative allosteric inhibitors and non-TKI agents that target downstream signaling pathways or apoptotic mechanisms.

The structural insights gained from studying this compound resistance have informed the development of next-generation TKIs including olverembatinib, ELVN-001, TGRX-678, and TERN-701, which are currently under investigation [7]. These agents aim to build upon this compound's strengths while addressing its limitations, particularly regarding toxicity profiles and activity against complex mutation patterns.

Experimental Protocols for Resistance Studies

Mutation Analysis and Detection

Comprehensive mutation profiling is essential for identifying resistance mechanisms and guiding therapeutic decisions. The standard protocol involves:

- RNA isolation from patient mononuclear cells using Qiagen RNeasy protocol [6]

- cDNA synthesis with Superscript Vilo kit [6]

- BCR-ABL1 kinase domain amplification using Accuprime Taq-based PCR with primers upstream of the p210 breakpoint in BCR (forward: 5'-TTCAGAAGCTTCTCCCTGACAT-3') and downstream of the kinase domain of ABL1 (reverse: 5'-AGCTCTCCTGGAGGTCCTC-3') [6]

- PCR product purification using Amicon Ultra centrifugal filters (Millipore) [6]

- Sanger sequencing (Eurofins Genomics) using primers flanking the ABL1 kinase domain: forward (5'-ACCACGCTCCATTATCCAGCC-3') and reverse (5'-CCTGCAGCAAGGTAGTCA-3') [6]

For enhanced sensitivity in detecting compound mutations, next-generation sequencing approaches with coverage of the entire kinase domain are recommended, as traditional Sanger sequencing may miss low-level mutant clones that reside in the same molecule.

Drug Sensitivity and Combination Assays

Standardized in vitro drug sensitivity assays provide critical data on mutation-specific TKI resistance patterns:

- Cell line generation: Ba/F3 cells expressing BCR-ABL1 mutants (single or compound) via retroviral transduction [6]

- Drug sensitivity testing: Cells seeded (1000/well) into 384-well plates with graded TKI concentrations, tested in quadruplicate [6]

- Culture conditions: 72h at 37°C with 5% CO₂ [6]

- Viability assessment: MTS-based colorimetric absorbance assay (Promega) on BioTek Synergy2 plate reader [6]

- Synergy calculations: Zero interaction potency (ZIP) model across 7×7 concentration matrix using 'synergyfinder' R package [6]

Signaling Pathway Analysis

Western blot protocols for assessing downstream BCR-ABL1 signaling:

- Cell treatment: indicated TKI concentrations for 6h at 37°C [6]

- Cell lysis: 1X Cell Lysis Buffer (Cell Signaling) with protease inhibitors (cOmplete Mini tablet; Roche), 1% phosphatase inhibitor cocktail (Sigma #P5726), and 1% PMSF (Sigma #93482) [6]

- Protein quantification: Standard BCA assay (Fisher) [6]

- Gel electrophoresis: 50μg protein loaded on pre-cast 4-15% Tris-Glycine gel (Biorad), transferred to PVDF membrane (Immobilon-P; Millipore) overnight [6]

- Antibody probing: Primary antibodies against phospho-CRKL (Cell Signaling #3181S) and β-tubulin (Sigma #05-661), followed by HRP-conjugated secondary [6]

- Detection: Biorad Chemi Doc imaging system [6]

The following diagram illustrates the experimental workflow for comprehensive resistance profiling:

Experimental workflow for comprehensive resistance profiling

Structural Biology Approaches

For mechanistic studies of drug binding to mutant kinases:

- Protein expression: ABL1b₂₉₋₅₁₅ mutants as MBP-His6 fusion proteins in pET16b vector [6]

- Protein purification: Affinity chromatography followed by TEV protease cleavage [6]

- NMR spectroscopy: Methyl-protonated samples in deuterated background for structural analysis [6]

- Binding assays: Competitive binding studies with radiolabeled or fluorescent ATP analogs [6]

These protocols enable comprehensive characterization of resistance mechanisms and facilitate the development of effective countermeasures.

Conclusion

This compound remains the therapeutic cornerstone for CML and Ph+ ALL patients harboring the T315I mutation, with robust and durable efficacy demonstrated across clinical trials [1] [4] [5]. The implementation of response-based dosing strategies has significantly improved its safety profile, particularly regarding vascular toxicity [4] [5]. However, the emergence of compound mutations represents a growing challenge that necessitates novel therapeutic approaches [6].

References

- 1. in CML and Ph(+) ALL - role of Resistant mutations this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-leukemic activity of axitinib against cells harboring the BCR-ABL... [jhoonline.biomedcentral.com]

- 3. Induces Vascular Toxicity through the Notch-1 this compound ... Signaling [pubmed.ncbi.nlm.nih.gov]

- 4. This compound after failure of second‐generation tyrosine kinase ... [pmc.ncbi.nlm.nih.gov]

- 5. Dose modification dynamics of this compound in patients with ... [nature.com]

- 6. Overcoming clinical BCR-ABL1 compound mutant resistance with... [pmc.ncbi.nlm.nih.gov]

- 7. Management of Chronic Myeloid Leukemia in 2025 - PMC [pmc.ncbi.nlm.nih.gov]

Ponatinib multi-tyrosine kinase targets FGFR PDGFR VEGFR

Kinase Targets and Inhibitory Data

Ponatinib's effectiveness stems from its ability to simultaneously inhibit multiple oncogenic kinases. The table below summarizes its key targets and experimental inhibition data (measured as IC₅₀ or Kd, where lower values indicate greater potency) [1] [2].

| Kinase Target | Reported Potency (IC₅₀ or Kd) | Biological Role and Cancer Context |

|---|---|---|

| BCR-ABL (wild-type and mutants, incl. T315I) | IC₅₀: 0.37 - 2.0 nM [1] | Primary driver in Chronic Myeloid Leukemia (CML) and Ph+ ALL; T315I is a common resistance mutation [1]. |

| FGFR1 | IC₅₀: 2.2 nM [1] | Promotes cell growth, survival; amplified in squamous NSCLC, other solid tumors [1] [3]. |

| VEGFR2 | Not explicitly quantified in results | Key regulator of tumor-induced angiogenesis; targeted in multiple solid tumors [4]. |

| PDGFR | Not explicitly quantified in results | Involved in cell proliferation, survival; implicated in gastrointestinal stromal tumors, other malignancies [1]. |

| SRC | Kd: 0.7 nM; IC₅₀: 0.89 - 10 nM [2] | Regulates cell proliferation, survival, migration; commonly activated in multiple cancers [1] [2]. |

| Other Targets (KIT, RET, FLT1) | Not explicitly quantified in results | Involved in diverse cancers like gastrointestinal stromal tumors (KIT) and thyroid cancer (RET) [1]. |

This compound's Mechanism and Multi-Kinase Targeting

This compound was structurally designed with a carbon–carbon triple bond that allows it to bypass the steric hindrance caused by the T315I "gatekeeper" mutation in BCR-ABL, making it effective against resistant forms of leukemia [1]. Its binding mode involves forming hydrogen bonds with the "hinge region" of the kinase domain and occupying the ATP-binding pocket, which competitively inhibits kinase activity [4] [2].

The following diagram illustrates how this compound's inhibition of multiple tyrosine kinases converges on critical downstream signaling pathways to exert anti-tumor effects.

This simultaneous inhibition of multiple drivers contributes to this compound's efficacy in various cancers and is the basis for its investigation in drug repurposing [1].

Experimental Evidence in Disease Models

The broad applicability of this compound is supported by preclinical studies across different cancer types.

Non-Small Cell Lung Cancer (NSCLC) with FGFR1 Overexpression

A 2013 study investigated this compound in NSCLC cell lines and primary cultures overexpressing FGFR1 [3].

- Experimental Workflow: The diagram below outlines the key steps in this study.

- Key Findings:

- Cell Growth Inhibition: this compound treatment resulted in marked dose-dependent inhibition of cell growth and suppression of colony formation in FGFR1-high cell lines (e.g., H1703 and H1581) [3].

- Mechanism Confirmation: Growth inhibition was correlated with decreased phosphorylation of FGFR1 and its downstream targets (STAT3, AKT, ERK). The effect was comparable to that achieved by FGFR1 knockdown with shRNA, confirming on-target activity [3].

- Primary Cell Efficacy: this compound significantly inhibited growth in two newly established primary lung cancer cultures with high FGFR1 expression [3].

Application in Severe Dengue

A 2025 study identified this compound as a potential treatment for severe dengue, which involves virus-induced vascular leakage [5].

- Experimental Protocol:

- In Vitro: Human microvascular endothelial cells (HMEC-1) were infected with dengue virus (DENV2) to induce hyperpermeability. Cells were treated with FDA-approved Src kinase inhibitors, including this compound. Endothelial barrier function was measured by Trans-Endothelial Electrical Resistance (TEER) and FITC-dextran permeability assays. Phosphorylation of key proteins (VE-Cadherin, Src, MLC2) was analyzed by western blot [5].

- In Vivo: AG129 mice infected with DENV2 were treated with this compound starting 24 hours post-infection. Outcomes monitored included survival rates, body weight, clinical scores, vascular leakage, and markers of thrombocytopenia and liver function [5].

- Key Findings: this compound treatment significantly restored endothelial barrier function in vitro and provided a survival benefit of 80% in mice compared to 0% in untreated controls. It also reduced vascular leakage, thrombocytopenia, and pro-inflammatory cytokines [5].

Clinical and Safety Considerations

For researchers considering this compound in preclinical models or analyzing clinical data, understanding its safety profile is crucial.

- Established Indications: this compound is approved for adult patients with CP-, AP-, or BP-CML or Ph+ ALL who are resistant or intolerant to prior TKIs, or who have the T315I mutation [6].

- Boxed Warning and Dose Management: The drug carries a boxed warning for arterial occlusive events, which can be serious or fatal. The risk is likely dose-related. The standard starting dose is 45 mg once daily, but guidelines recommend considering a reduction to 15 mg for chronic-phase CML patients who have achieved a major cytogenetic response, to balance efficacy and safety [6].

- Other Notable Toxicities: Other significant adverse reactions requiring monitoring and potential dose modification include myelosuppression, pancreatitis, hepatic toxicity, and hypertension [6].

Future Research Directions

The unique multi-targeted profile of this compound continues to drive research into new applications.

- Combination Therapies: Research is exploring this compound in combination with other targeted agents or immunotherapies for advanced leukemias, showing potential for deeper remissions [7].

- Expansion into Solid Tumors: Clinical trials are investigating its efficacy in solid tumors with specific kinase mutations, such as certain lung and breast cancers [7].

- Novel Therapeutic Areas: The recent discovery of its efficacy in a non-oncologic indication like severe dengue highlights the potential for drug repurposing beyond cancer [5].

References

- 1. : a novel this compound -tyrosine multi against human malig kinase inhibitor [dovepress.com]

- 2. 7WF5: c-Src in complex with this compound [rcsb.org]

- 3. Novel FGFR suppresses the inhibitor of non-small... This compound growth [spandidos-publications.com]

- 4. Recent progress on vascular ... endothelial growth factor receptor [jhoonline.biomedcentral.com]

- 5. and other this compound approved clinically of Src and... inhibitors [pmc.ncbi.nlm.nih.gov]

- 6. Incyte 15mg film-coated tablets - Summary of Product... This compound [medicines.org.uk]

- 7. in Practice: 5 Real-World Applications for this compound 2025 [linkedin.com]

Ponatinib pharmacokinetics absorption distribution metabolism excretion

Quantitative ADME Properties of Ponatinib

| Parameter | Value / Finding | Details / Comments |

|---|---|---|

| Absorption | Rapid | Median Time to Maximal Plasma Radioactivity (T~max~): 5 hours [1] |

| Distribution | Extensive | Steady-state Volume of Distribution (V~ss~): 1223 L [2] |

| Protein Binding | High | >99% bound to plasma proteins [2] |

| Primary Metabolite | M14 (Carboxylic acid) | Inactive; Accounted for 14.9% of plasma radioactivity [1] |

| Key Metabolizing Enzymes | CYP3A4 (major), CYP2C8, CYP2D6, CYP3A5 | Also metabolized by esterases/amidases [2] |

| Route of Elimination | Feces (primary) | 86.6% of dose recovered in feces [1] [2] |

| Route of Elimination | Urine (minor) | 5.4% of dose recovered in urine [1] [2] |

| Elimination Half-life (Parent Drug) | 27.4 hours | Mean terminal t~1/2~ of this compound [1] |

| Elimination Half-life (Total Radioactivity) | 66.4 hours | Suggests presence of longer-lived metabolites [1] |

Metabolism and Excretion Experimental Details

The core quantitative data comes from a phase I, open-label, mass balance study [1].

- Subjects and Dose: Six healthy male volunteers received a single oral 45-mg dose of [14C]this compound (110.1 μCi total radioactivity) while fasting [1].

- Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose. Subjects were discharged once combined daily excretion in urine and feces fell below 1% of the administered dose [1].

- Analytical Methods: Total Radioactivity (TRA) was measured in all samples using liquid scintillation counting. Metabolite Profiling was performed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) and offline radioactivity detection. This compound and specific metabolites (M14, M42) were quantified in plasma using validated LC/MS/MS methods [1].

The following diagram illustrates the primary metabolic pathways and excretion routes of this compound identified in the study [1] [2]:

This compound Metabolism and Excretion Pathways. The diagram summarizes the key biotransformation and elimination routes, with fecal excretion as the primary pathway [1] [2].

Detailed Metabolic Profile and Experimental Protocol

The study provided a detailed breakdown of this compound's metabolic fate.

- Circulating Components: In plasma, the major circulating radioactive components over 0-24 hours were the parent drug This compound (25.5%) and its inactive carboxylic acid metabolite M14 (14.9%) [1].

- Excreted Components:

- Urine: The major metabolites were M14 and its glucuronides. No unchanged this compound was detected in urine. M14-derived metabolites collectively represented 4.4% of the administered dose [1].

- Feces: The major components were unchanged this compound (20.5% of dose), M31 (hydroxylation product, 17.7%), M42 (N-desmethyl this compound, 8.3%), and four methylated products (collectively 8.4%) [1].

For researchers aiming to replicate or adapt these methods, here is a summary of the plasma pooling scheme, a critical step for metabolite profiling [1]:

Plasma Pooling Experimental Workflow. The time-proportional pooling method ensures a representative sample for identifying and quantifying metabolites [1].

Key Pharmacokinetic Considerations for Researchers

- Drug-Drug Interactions: As a CYP3A4 substrate, this compound is susceptible to interactions. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) significantly increases this compound plasma exposure. Conversely, strong CYP3A4 inducers (e.g., St. John's Wort) may reduce its efficacy. Grapefruit products should also be used with caution [2] [3].

- Transporters: this compound is a weak substrate for the efflux transporters P-glycoprotein (P-gp) and ABCG2 (BCRP), which may influence its distribution and excretion [2].

References

Ponatinib historical development and design

Molecular Design and Mechanism of Action

- Design Strategy: Ponatinib's discovery was driven by a computational, structure-guided strategy to target the sterically hindered hydrophobic ATP pocket of mutant BCR-ABL1, specifically the T315I mutation [1]. The T315I substitution prevents hydrogen bond formation with first- and second-generation TKIs and creates steric hindrance, conferring broad resistance [1].

- Key Structural Feature: The molecule is characterized by a linear carbon-carbon triple bond (ethynyl linker) connected to a fused imidazo[1,2-b]pyridazine scaffold [1]. This rigid, linear linker is the central design feature that allows this compound to circumvent the steric interference from the isoleucine residue in the T315I mutant [1]. It promotes an extended conformation that facilitates binding to the inactive form of the kinase while enabling hydrophobic interactions with the mutant isoleucine side chain [1].

- Mechanism and Targets: this compound is a multi-targeted kinase inhibitor that binds to the inactive, DFG-out conformation of BCR-ABL1 [2]. Its primary mechanism is the potent inhibition of the native BCR-ABL1 and the T315I-mutant oncoproteins [3] [1]. It also inhibits a wide range of other kinases, including members of the VEGFR, PDGFR, FGFR, and SRC families, as well as KIT, RET, and FLT3 [3] [2]. This broad activity contributes to both its efficacy and its toxicity profile.

The following diagram illustrates the rational design strategy behind this compound.

Rational design strategy for this compound

Preclinical Profiling and Validation

- In Vitro Kinase Assay: this compound demonstrated high potency in cell-free enzymatic assays. The half-maximal inhibitory concentration for native BCR-ABL1 was 0.37 nM and for the ABL1ᵀ³¹⁵ᴵ mutant was 2.0 nM [1]. This indicated direct and potent inhibition of the primary target.

- Cellular Proliferation Assays: this compound inhibited the proliferation of Ba/F3 cells engineered to express native BCR-ABL1 with an IC₅₀ of 0.5 nM [1]. Against Ba/F3 cells expressing BCR-ABL1ᵀ³¹⁵ᴵ, the IC₅₀ was 11 nM [1]. It suppressed CML resistance from all tested mutations in vitro at a concentration of 40 nM [1].

- In Vivo Xenograft Models: In mouse models injected with Ba/F3 BCR-ABL1ᵀ³¹⁵ᴵ cells, oral administration of this compound increased median survival in a dose-dependent manner [1]. In an aggressive CML mouse model driven by the T315I mutation, this compound at 30 mg/kg/day more than doubled survival [1].

The table below summarizes key quantitative findings from pivotal preclinical experiments.

| Experimental Model | Assay Type | Key Finding/Parameter | Reported Value |

|---|---|---|---|

| In Vitro Kinase Inhibition [1] | Biochemical | IC₅₀ for native BCR-ABL1 | 0.37 nM |

| IC₅₀ for ABL1ᵀ³¹⁵ᴵ | 2.0 nM | ||

| Cellular Proliferation (Ba/F3 cells) [1] | Cell-based | IC₅₀ for native BCR-ABL1 | 0.5 nM |

| IC₅₀ for BCR-ABL1ᵀ³¹⁵ᴵ | 11 nM | ||

| In Vivo Efficacy (Mouse Xenograft) [1] | Animal Model | Increased median survival (vs. vehicle) | 27.5-30 days (vs. 19 days) |

Clinical Development and Key Trials

The clinical development of this compound progressed through a series of trials that confirmed its efficacy in patients with resistant disease and later optimized its dosing to improve safety.

- Phase 1 (NCT00660920): This first-in-human, dose-escalation study established 45 mg daily as the maximum tolerated dose [1]. In patients with chronic phase CML (CP-CML), it showed a 98% complete hematologic response rate and a 72% major cytogenetic response rate [1]. The response was particularly strong in patients with the T315I mutation [1].

- Pivotal Phase 2 PACE Trial (NCT01207440): This single-arm trial evaluated this compound (45 mg daily) in 267 patients with CP-CML resistant to or intolerant of prior TKIs [1] [4]. The primary endpoint was met, with a 55% major cytogenetic response rate at 12 months across the cohort, and a 70% rate in the subset of patients with T315I-mutated CML [4].

- Phase 2 OPTIC Trial (NCT02467270): This randomized dose-ranging trial was critical for identifying an optimized, response-based dosing regimen to improve the drug's benefit-risk profile [1] [4]. It found that starting at 45 mg and reducing to 15 mg upon achievement of BCR-ABL1 ≤1% provided the best balance [4]. At 12 months, 42% of patients on this regimen achieved ≤1% BCR-ABL1, with 73% maintaining that response at a median follow-up of 28.5 months [4]. Arterial occlusive event rates were lower in this trial compared to PACE [4].

The workflow of the key clinical trials is summarized in the following diagram.

Key clinical trials in this compound development

Practical Development and Safety Considerations

- Response-Based Dosing: The current recommended dosing strategy for CP-CML, derived from the OPTIC trial, is to start treatment at 45 mg once daily and reduce the dose to 15 mg once daily upon achievement of BCR-ABL1 (IS) ≤1% [4]. This approach maintains efficacy while mitigating toxicity risks [4].

- Critical Safety Profile: this compound's safety profile is characterized by the risk of arterial occlusive events (AOEs), venous thromboembolism, heart failure, and hepatotoxicity [4] [2]. Other common adverse reactions include hypertension, rash, abdominal pain, and constitutional symptoms [3] [5]. In the OPTIC trial, the incidence of AOEs of any grade with the 45 mg→15 mg regimen was 13% [4].

- Drug Interactions and Metabolism: this compound is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2C8, CYP2D6, and CYP3A5 [3]. Concomitant use with strong CYP3A4 inhibitors or inducers should be avoided. If coadministration with a strong CYP3A4 inhibitor is necessary, a dose reduction of this compound should be considered [3].

References

- 1. This compound -- Review of Historical Development, Current Status ... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 3. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 4. 美国FDA核准武田ICLUSIG® (this compound)用于耐药或不耐受 ... [medsci.cn]

- 5. Iclusig ( this compound ) FDA Approval History - Drugs.com [drugs.com]

Ponatinib Off-Target Effects & Associated Toxicities

The table below summarizes the primary off-target effects of ponatinib identified in recent research, linking them to potential clinical toxicities and the experimental models used for their identification.

| Off-Target Effect / Pathway | Key Findings / Proposed Mechanism | Associated Toxicity / Biological Outcome | Experimental Model(s) | Citation(s) |

|---|---|---|---|---|

| Notch-1 Signaling Hyperactivation | This compound hyperactivates Notch-1, leading to increased apoptosis and senescence; blockade with anti-Notch-1 antibody prevented toxicity. | Vascular toxicity; inhibition of angiogenesis, endothelial dysfunction. | Human Umbilical Vein Endothelial Cells (HUVECs); Proteomics, tube formation assay. | [1] [2] |

| ABL1-JNK-JUN Signaling Inhibition | This compound inhibits the ABL1-JNK-JUN signaling circuit, disrupting DNA damage repair processes. | Disruption of ALT mechanism, telomeric dysfunction, DNA damage in ALT-positive cancer cells. | Isogenic ALT+ vs. Telomerase+ cell lines; C-circle assay, phosphoproteomics. | [3] |

| VEGFR2 / Angiogenic Signaling | This compound inhibits VEGF-induced signaling, including phosphorylation of VEGFR2, Akt, and eNOS, and reduces cGMP formation. | Inhibition of VEGF-driven angiogenesis. | HUVECs; spheroid sprouting assay, Western blot, cGMP ELISA. | [4] |

| Broad Kinase Inhibition (KIT, PTK2/FAK) | Identified as a potent multi-kinase inhibitor in screening assays; anti-growth effects associated with apoptosis and cell cycle arrest. | Anti-tumor activity in various sarcomas (e.g., liposarcoma). | Liposarcoma cell line panel; RNAi & drug screening, xenograft model. | [5] |

Experimental Protocols for Key Assays

Here are the detailed methodologies for two critical experiments used to characterize this compound's effects.

NanoLuc Luciferase Thermal Shift Assay (NaLTSA)

The purpose of this assay is to characterize target engagement in a cellular context without requiring protein purification or specific antibodies [6].

- Workflow: The assay involves several key steps as visualized in the diagram below.

NaLTSA workflow for assessing target engagement.

- Key Reagents & Controls:

- Genetic Construct: A fusion protein of the target protein and NanoLuc luciferase (POI-Nluc).

- Cell Preparation: Cells are permeabilized with digitonin to allow compound entry.

- Critical Controls:

- Unfused Nluc: To confirm the measured Tm shift originates from the POI, not the luciferase.

- Vehicle (DMSO): To establish the baseline melting temperature.

- Inactive Compound: A compound known not to bind the POI to confirm assay specificity.

- Data Analysis: Luminescence data is normalized to the signal at the lowest temperature. The temperature at which 50% of the protein is denatured (apparent Tm) is calculated for both vehicle and compound-treated samples. A positive ΔTm indicates target engagement and stabilization [6].

Ex Vivo Endothelial Cell Sprouting Assay

The purpose of this assay is to functionally assess the effect of this compound on angiogenesis using human endothelial cells [4].

- Workflow: The assay procedure is outlined in the following diagram.

Workflow for ex vivo endothelial cell sprouting assay.

- Key Reagents & Conditions:

- Cells: Human Umbilical Vein Endothelial Cells (HUVECs), used at early passages (P1-P2).

- Culture: HUVECs are cultured in a specialized growth medium containing fetal calf serum, human serum, heparin, and endothelial mitogen.

- Treatment: Cells are serum-starved before pre-incubation with the TKI (this compound, nilotinib, imatinib) or vehicle (DMSO) for 30 minutes, followed by stimulation with VEGF.

- Data Analysis: Sprouting is quantified by measuring the cumulative length of sprouts projecting from the central spheroid or by counting the number of sprouts. Inhibition (this compound) or potentiation (nilotinib) of VEGF-induced sprouting is calculated relative to vehicle control [4].

This compound-Induced Signaling Pathways

The diagram below integrates findings from multiple studies to illustrate the key signaling pathways implicated in this compound's off-target effects.

Integrated view of this compound's off-target signaling pathways leading to vascular toxicity and ALT disruption.

Key Takeaways for Researchers

- Dual On-/Off-Target Nature: this compound's efficacy against BCR-ABL1 T315I and its vascular toxicity may stem from the same property: potent kinase inhibition. The context (cancer cell vs. endothelial cell) determines the outcome, exemplifying an "on-target, off-tumor" effect [1] [2].

- Functional Assays are Crucial: The summarized protocols highlight that combining biophysical target engagement assays (NaLTSA) with functional phenotypic assays (sprouting) provides the most comprehensive picture of a drug's off-target profile.

- Therapeutic Implications: The adverse vascular effects of this compound are distinct from other TKIs like nilotinib, which can paradoxically promote angiogenesis [4]. Furthermore, its efficacy in non-BCR-ABL1 cancers like liposarcoma [5] and ALT-positive cancers [3] suggests significant repurposing potential through targeted patient selection.

References

- 1. Induces Vascular Toxicity through the Notch-1 Signaling... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Vascular Toxicity through the Notch-1 ... [pmc.ncbi.nlm.nih.gov]

- 3. Signalling inhibition by this compound disrupts productive ... [nature.com]

- 4. The BCR::ABL1 tyrosine kinase inhibitors this compound and nilotinib... [link.springer.com]

- 5. of liposarcomas using RNAi and drug screening... Kinase profiling [jhoonline.biomedcentral.com]

- 6. Homogeneous Assay for Target Engagement Utilizing Bioluminescent... [pmc.ncbi.nlm.nih.gov]

Application Notes: HPLC-FLD for Ponatinib Quantification in Plasma

References

- 1. Quality by design-based approach for the development of ... [sciencedirect.com]

- 2. Simple Determination of Plasma this compound Concentration Using HPLC [jstage.jst.go.jp]

- 3. Quality by design-based approach for the development of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Integrating analytical quality by design into bioanalytical ... [bmcchem.biomedcentral.com]

- 5. Development and validation of a highly sensitive HPLC ... [nature.com]

LC-MS/MS method validation for Ponatinib bioanalysis

Method Overview and Development Rationale

Ponatinib is a third-generation tyrosine kinase inhibitor used for treating resistant chronic myeloid leukemia. Reliable quantification of this compound in biological matrices is essential for therapeutic drug monitoring (TDM), assessing metabolic stability, and investigating drug-drug interactions [1] [2]. LC-MS/MS is the preferred method due to its high sensitivity, specificity, and ability to handle complex matrices like plasma and liver microsomes [1] [3].

Key development goals for these methods include:

- High Sensitivity: To measure low plasma concentrations, with target minimum therapeutic levels (Cmin) around 21.3 ng/mL (equal to 40 nM) for effective BCR-ABL inhibition [2].

- Rapid Analysis: Short run times for high-throughput application in pharmacokinetic studies [1].

- Robustness: Full validation according to international guidelines to ensure data reliability [1] [4].

Detailed LC-MS/MS Protocol for this compound Quantification

This protocol is adapted from validated methods for quantifying this compound in human plasma [1] [3].

Instrumentation and Chromatography

- LC System: HPLC system (e.g., Agilent 1200 series or Shimadzu LC-20A).

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410 QqQ or AB SCIEX API 4000) with an Electrospray Ionization (ESI) source.

- Analytical Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) or Waters Cortecs C18 (75 mm × 2.1 mm, 2.7 μm) [1] [3].

- Mobile Phase:

- Gradient Program: (Example from [3]) | Time (min) | % Solvent B | Flow Rate (mL/min) | | :--- | :--- | :--- | | 0.0 | 45% | 0.25 | | 1.0 | 45% | 0.25 | | 2.0 | 85% | 0.25 | | 4.0 | 85% | 0.25 | | 4.5 | 45% | 0.25 | | 6.5 | 45% | 0.25 |

- Column Temperature: 21 ± 2 °C or 40 °C [1] [3].

- Injection Volume: 5 μL [1].

Mass Spectrometry Detection

- Ionization Mode: ESI Positive.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MS Parameters: [1] [3] | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | This compound | 533.4 | 433.0 | 140 | 16 | | This compound (qualifier) | 533.4 | 260.0 | 140 | 15 | | Internal Standard | | | | | | Vandetanib [1] | 475.0 | 112.0 | 145 | 15 | | Warfarin [3] | 309.1 | 121.2 | 80 | 55 |

Sample Preparation Procedure

- Internal Standard (IS) Solution: Use Vandetanib or Warfarin at a concentration of 0.5 μg/mL in methanol [1] [3].

- Protein Precipitation Extraction (PPE):

- Pipette 50 μL of plasma sample into a microcentrifuge tube.

- Add 5 μL of IS working solution and vortex to mix.

- Add 0.5 mL of organic solvent (e.g., ethyl acetate or ACN) for protein precipitation [1] [3].

- Vortex mix vigorously for 3 minutes.

- Centrifuge at >10,000 rpm for 5 minutes.

- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 45°C.

- Reconstitute the dry residue with 200 μL of methanol, vortex, and centrifuge.

- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis [3].

- Alternative: Liquid-Liquid Extraction (LLE) using ethyl acetate can also be employed, as described in [3].

Validation Parameters and Acceptance Criteria

The method must be validated per ICH and FDA guidelines. The table below summarizes typical results from validated methods.

| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Results for this compound |

|---|---|---|---|

| Linearity & Range | Analysis of calibration standards (n=3) across the range [1]. | Correlation coefficient (r²) ≥ 0.99 [4]. | 5–400 ng/mL (r² ≥ 0.9998) in plasma [1]. |

| Lower Limit of Quantification (LLOQ) | Analysis of LLOQ samples (n=5). | Signal-to-noise (S/N) ≥ 20; Accuracy & Precision within ±20% [4]. | 4.66 ng/mL (Plasma), 4.19 ng/mL (RLMs) [1]. |

| Accuracy & Precision | Intra-day: Analysis of QC samples (n=5) in one run. Inter-day: Analysis over multiple runs/days [1]. | Accuracy: ±15% of nominal value (±20% for LLOQ). Precision: RSD ≤15% (≤20% for LLOQ) [4]. | Intra-day accuracy: -1.48 to -0.17%; Precision: 1.06–2.54% (Plasma) [1]. |

| Specificity | Analyze blank plasma from at least 6 different sources [1]. | No significant interference (±20% LLOQ) at retention times of analyte and IS [4]. | No interference from endogenous plasma components observed [1] [3]. |

| Recovery | Compare analyte response from pre-extraction spiked samples vs. post-extraction spiked samples [3]. | Consistent and reproducible recovery. | Recoveries >85% reported using LLE with ethyl acetate [3]. |

| Matrix Effect | Analyze post-extraction spiked samples in different lots of matrix. | Precision (RSD) of calculated concentrations ≤15% [4]. | Consistent results across different plasma lots, indicating minimal effect [1]. |

| Stability | Analyze QC samples under various conditions (e.g., benchtop, freeze-thaw, long-term storage) [3]. | Accuracy within ±15% of nominal concentration. | Stable under tested conditions (reported in [3]). |

The following workflow diagrams summarize the key experimental procedures for method validation and sample analysis.

Diagram 1: LC-MS/MS method validation workflow for this compound bioanalysis, outlining the key steps and their sequence.

Diagram 2: Sample preparation workflow for this compound in plasma using protein precipitation or liquid-liquid extraction.

Application in Metabolic Stability and Therapeutic Monitoring

The validated LC-MS/MS methods are critical in preclinical and clinical settings.

- Metabolic Stability in Liver Microsomes: The method was used to evaluate this compound's metabolic stability in Rat Liver Microsomes (RLMs). This compound disappeared rapidly in the first 10 minutes of incubation. The reported in vitro half-life (t₁/₂) was 6.26 minutes, and the intrinsic clearance (CLint) was 15.182 ± 0.477 mL/min/kg [1]. This rapid metabolism indicates high hepatic extraction.

- Therapeutic Drug Monitoring (TDM) in Patients: Clinical studies have leveraged LC-MS/MS to measure this compound plasma concentrations (Cmin) to optimize efficacy and safety. A target Cmin of >21.3 ng/mL (40 nM) is suggested to inhibit BCR-ABL1 mutants effectively [2]. Monitoring allows for dose adjustments to maintain efficacy while minimizing adverse events, such as vascular toxicity [2].

- Drug-Drug Interaction (DDI) Studies: LC-MS/MS methods facilitate DDI studies. A Physiologically Based Pharmacokinetic (PBPK) model predicted that strong CYP3A4 inducers (e.g., rifampicin) can decrease this compound exposure (AUC) by 60-70%, while CYP3A4 inhibitors do not cause a clinically significant interaction [5]. Furthermore, in vitro studies show that compounds like lycopene and shikonin can inhibit this compound metabolism, suggesting potential for DDIs [6].

Discussion and Best Practices

The presented LC-MS/MS protocols provide a robust framework for the accurate and precise quantification of this compound. Key considerations for success include:

- Internal Standard Selection: Using a stable isotope-labeled this compound as an IS is ideal for compensating for variability in sample preparation and ionization. The use of structural analogs like Vandetanib is a suitable alternative [1].

- Matrix Considerations: While plasma is the standard matrix, methods have been successfully applied to tissue homogenates, urine, and fecal samples for comprehensive distribution and excretion studies [3].

- Emerging Techniques: To enhance sensitivity for other challenging analytes, recent trends incorporate advanced instrumentation like High-Resolution Mass Spectrometry (HRMS) and microflow/nanoflow LC, which can be explored if lower detection limits are required for this compound metabolites [7].

References

- 1. - Validated / LC for the Quantification of MS in... MS Method this compound [pmc.ncbi.nlm.nih.gov]

- 2. A New Algorithm Integrating Molecular Response, Toxicity ... [mdpi.com]

- 3. Liquid Chromatography–Mass Spectrometry ... [link.springer.com]

- 4. 8 Essential Characteristics of LC - MS / MS - Resolian Method Validation [resolian.com]

- 5. Physiologically based pharmacokinetic modeling of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of this compound metabolism and drug ... [pubmed.ncbi.nlm.nih.gov]

- 7. AAPS PharmSci 360 2025 : Trends in Bioanalysis | Pharmaceutical... [pharmtech.com]

Analytical Quality by Design AQbD for Ponatinib method development

Introduction to AQbD for Ponatinib Analysis

Analytical Quality by Design (AQbD) is a systematic, risk-based approach to analytical method development that builds quality into methods from the outset, rather than relying solely on end-product testing [1] [2]. For potent tyrosine kinase inhibitors like this compound—used for resistant chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL)—precise and reliable analytical methods are critical for both clinical monitoring and quality control [1] [3] [4].

The AQbD framework, as outlined in ICH Q2(R2) and Q14 guidelines, emphasizes defining the Analytical Target Profile (ATP) and thoroughly understanding the critical factors influencing method performance through structured experimentation [2]. This approach results in more robust, reproducible, and regulatory-compliant analytical procedures suitable for pharmacokinetic studies, impurity profiling, and quality assessment of this compound [1] [3].

Protocol 1: AQbD-Based HPLC-FLD Method for this compound in Plasma

Analytical Target Profile (ATP)

The ATP defines the method's purpose: To develop a sensitive, selective, and robust High-Performance Liquid Chromatography method coupled with a Fluorescence Detector (HPLC-FLD) for the quantification of this compound in rat plasma over a linear range of 1-1000 ng/mL, suitable for pharmacokinetic studies [1].

Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs)

The relationship between CMPs and CAAs is established through initial risk assessment.

Factor Screening Using Taguchi Design

Objective: Identify which CMPs significantly impact the CAAs.

Experimental Design: A seven-factor, eight-run L8 orthogonal array with each factor tested at two levels [1].

Table 1: Taguchi Screening Design Factors and Levels

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Acetonitrile in Organic Phase (%) | 50 | 100 |

| Organic Solvent Ratio (%) | 50 | 70 |

| Flow Rate (mL/min) | 0.8 | 1.2 |

| Buffer pH | 5 | 7 |

| Buffer Strength (mM) | 5 | 15 |

| Injection Volume (μL) | 10 | 20 |

| Column Oven Temperature (°C) | 30 | 40 |

Procedure:

- Prepare plasma samples spiked with 10 ng/mL this compound using protein precipitation with methanol [1].

- Run experiments in the order defined by the Taguchi design.

- Record the peak area, retention time, and resolution values for each run.

- Analyze data using half-normal plots and Pareto charts to quantitatively identify the influence of each factor [1].

Response Surface Modeling and Optimization Using Box-Behnken Design

Objective: Determine the optimal level of the significant factors identified from the screening study.

Experimental Design: A three-factor, three-level Box-Behnken Design (BBD) is recommended for its efficiency [1].

Table 2: Example Box-Behnken Design (BBD) for Significant Factors

| Run | Factor A: Organic Ratio (%) | Factor B: Buffer pH | Factor C: Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 1 | -1 (50) | -1 (5.0) | 0 (1.0) | | 2 | +1 (70) | -1 (5.0) | 0 (1.0) | | 3 | -1 (50) | +1 (7.0) | 0 (1.0) | | 4 | +1 (70) | +1 (7.0) | 0 (1.0) | | 5 | -1 (50) | 0 (6.0) | -1 (0.8) | | 6 | +1 (70) | 0 (6.0) | -1 (0.8) | | ... | ... | ... | ... |

Procedure:

- Execute the BBD experimental runs.

- Fit the data to a second-order polynomial model (e.g.,

Y = β₀ + β₁A + β₂B + β₃C + β₁₂AB + β₁₃AC + β₂₃BC + β₁₁A² + β₂₂B² + β₃₃C²). - Use statistical software to generate response surface plots and identify the Method Operable Design Region (MODR), where the method delivers consistent, high-quality performance [1] [2].

Method Validation

The optimized method was validated according to ICH guidelines [1] [2].

Table 3: Validation Results for the AQbD-based HPLC-FLD Method

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Sensitivity (LOD/LOQ) | Excellent | Fit-for-purpose, sufficient for PK studies |

| Precision (%RSD) | Excellent reproducibility | RSD ≤ 2-3% for precision, ≤ 15% for accuracy at LLOQ |

| Sample Volume | Minimal | -- |

| Run Time | Short | -- |

| Stability | Bench-top, autosampler, freeze-thaw, and long-term | Within ±15% of nominal concentration |

Protocol 2: LC-UV Method for this compound and Its Impurities

ATP and Method Summary

ATP: To develop a stability-indicating LC-UV method for the separation and quantification of this compound and its process/degradation impurities (imp-A, imp-B, imp-C) in bulk drug substance [3] [5].

Detailed Chromatographic Conditions

Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) Mobile Phase A: Water:ACN (9:1, v/v) with 2 mM KH₂PO₄ and 0.4% triethylamine, pH adjusted to 2.4 with H₃PO₄ Mobile Phase B: Acetonitrile Gradient Program:

- 0-2 min: 16% B

- 2-22 min: 16% → 30% B

- 22-32 min: 30% → 34% B

- 32-35 min: 34% → 55% B

- 35-42 min: 55% B

- 42-42.1 min: 55% → 16% B

- 42.1-50 min: 16% B (re-equilibration) Flow Rate: 1.0 mL/min Detection Wavelength: 250 nm Injection Volume: 10 μL Column Temperature: 40°C [3] [5]

Impurity Identification and Characterization

A novel oxidative degradation product (imp-B) was identified [3] [5]. Preparation of imp-B:

- Dissolve 200 mg of this compound in 20 mL methanol.

- Add 30 mL of 30% hydrogen peroxide (H₂O₂).

- Stir the reaction mixture at room temperature for 20 hours.

- Terminate the reaction by adding manganese dioxide (MnO₂).

- Centrifuge, collect the supernatant, and purify the crude product via freeze-drying.

- Further purify using preparative HPLC (Agilent Eclipse XDB-C18, 250 mm × 9.4 mm, 5 μm) with a mobile phase of 75% methanol-water [5]. Characterization: The structure of imp-B was elucidated using ¹H NMR, ¹³C NMR, 2D NMR, and High-Resolution Mass Spectrometry (HRMS) [3] [5].

Method Validation

The method was validated per ICH Q2(R2) and demonstrated specificity, sensitivity, linearity, precision, accuracy, and robustness [3] [2].

Application Notes & Troubleshooting

Key Benefits of the AQbD Approach for this compound

- Enhanced Robustness: Methods developed with AQbD are less susceptible to minor, intentional variations in method parameters, ensuring consistency across different laboratories and instrument setups [1] [2].

- Regulatory Compliance: AQbD aligns with the FDA and EMA's encouragement for systematic risk management and reproducibility of analytical methods, facilitating smoother regulatory submissions [1] [2].

- Efficient Knowledge Management: The structured experimentation in AQbD (e.g., DoE) provides a deep understanding of the method's capabilities and limitations, creating a strong scientific foundation for method lifecycle management [1] [2].

- Flexibility: Operating within the defined MODR allows for method adjustments without requiring prior regulatory approval, streamlining post-approval changes [2].

Comparison of Analytical Techniques for this compound

Table 4: Comparison of Analytical Methods for this compound

| Parameter | HPLC-FLD (with AQbD) [1] | LC-UV (Impurity Analysis) [3] [5] | LC-MS/MS (Reference) [6] |

|---|---|---|---|

| Primary Application | Pharmacokinetic studies in plasma | Impurity profiling in drug substance | Sensitive bioanalysis; metabolic stability |

| Sensitivity | Superior to UV | Sufficient for impurity thresholds | Very High (LOD ~1.5 ng/mL) |

| Selectivity | High (for fluorescent compounds) | High (with gradient elution) | Very High |

| Cost & Complexity | Moderate | Low to Moderate | High |

| Sample Prep | Simple protein precipitation | Direct dissolution / dilution | Complex (extraction, precipitation) |

| Linear Range | 1 - 1000 ng/mL | Not specified in detail | 5 - 400 ng/mL |

Workflow Diagram for AQbD Implementation

The following diagram summarizes the comprehensive AQbD workflow for analytical method development.

Troubleshooting Common Issues

- Poor Peak Shape: Adjust buffer pH and strength in the mobile phase. The use of additives like triethylamine can improve peak shape for basic compounds like this compound [3].

- Insufficient Resolution: Optimize the gradient profile of the organic solvent (Mobile Phase B). A slower, more detailed gradient is often necessary for complex impurity separations [3] [7].

- Low Sensitivity (FLD): Confirm the excitation/emission wavelengths are optimal for this compound. Increasing the injection volume within the column's capacity can also enhance sensitivity [1].

- Inconsistent Retention Times: Ensure the column temperature is tightly controlled and that the mobile phase composition is prepared with high precision. Robustness testing during AQbD helps identify these sensitive parameters [1] [2].

References

- 1. Quality by design-based approach for the development of an analytical... [pmc.ncbi.nlm.nih.gov]

- 2. for ICH ... | AMSbiopharma Guidelines Analytical Method Validation [amsbiopharma.com]

- 3. Chromatographic analysis of this compound and its impurities: method ... [pmc.ncbi.nlm.nih.gov]

- 4. in Practice: 5 Real-World Applications for this compound 2025 [linkedin.com]

- 5. Chromatographic analysis of this compound and its impurities [frontiersin.org]

- 6. Validated LC-MS/MS Method for the Quantification of ... [pmc.ncbi.nlm.nih.gov]

- 7. A Validated Ultra- High - Pressure for... Liquid Chromatography Method [juniperpublishers.com]

Sample Preparation Workflow for Ponatinib Plasma Extraction

The core sample preparation process for Ponatinib from plasma is similar across methods, primarily involving protein precipitation or solid-phase extraction (SPE). The general workflow is as follows [1] [2] [3]:

Detailed Protocols

Here are the specific sample preparation protocols from published methods:

HPLC-FLD Method (AQbD Approach) [1]

- Protein Precipitation: Precipitate plasma proteins with methanol.

- Processing: Centrifuge the mixture and use the supernatant for analysis.

LC-MS/MS Method [2]

- Alkalinization: Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) to the plasma sample.

- Protein Precipitation: Add 2 mL of acetonitrile as the precipitating solvent.

- Processing: Centrifuge at 14,000 rpm for 12 minutes at 4°C. Collect the supernatant, filter it through a 0.22 μm syringe filter, and inject it into the LC-MS/MS system.

HPLC-UV Method [3]

- Solid-Phase Extraction: Use an Oasis HLB cartridge.

- Steps:

- Condition the cartridge.

- Load the plasma sample (400 μL), vortexed with 10 μL of internal standard and 600 μL of water.

- Wash with 1 mL of water, then with 1 mL of 60% methanol in water.

- Elute analytes with 1 mL of methanol.

- Evaporation: Evaporate the eluent to dryness under vacuum at 80°C.

- Reconstitution: Reconstitute the dried residue in 50 μL of methanol and inject a 30-μL aliquot.

Analytical Method Comparison and Parameters

The table below summarizes the key parameters for the different analytical methods used after sample preparation.

| Parameter | HPLC-FLD (AQbD) [1] | LC-MS/MS [2] | HPLC-UV [3] |

|---|---|---|---|

| Linear Range | 1–1000 ng/mL | 5–400 ng/mL | 5–250 ng/mL |

| Sensitivity (LLOQ) | 1 ng/mL | 4.66 ng/mL (in plasma) | 5 ng/mL |

| Detection | Fluorescence | Tandem Mass Spectrometry | UV @ 250 nm |

| Chromatographic Details |

| - Column | Not specified | Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) | Capcell Pack C18 MG II (250 mm × 4.6 mm, 5 μm) | | - Mobile Phase | Optimized via BBD | A: 10 mM Ammonium Formate (pH 4.1) B: Acetonitrile | Acetonitrile : 0.037 mol/L KH₂PO₄ (pH 4.5) (39 : 61, v/v) | | - Flow Rate | Optimized via BBD | 0.25 mL/min | 1.0 mL/min | | - Run Time | Short (specific time not given) | 4 minutes | ~14 minutes (for this compound) | | Key Advantages | Superior sensitivity, high robustness from AQbD | High sensitivity & specificity, considered gold standard | Simple instrumentation, suitable for hospital labs |

Key Experimental Considerations

- Internal Standards: For precise quantification, especially in LC-MS/MS, use an appropriate internal standard. Vandetanib is used in one LC-MS/MS method [2], and bosutinib is used in the HPLC-UV method [3].

- Stability: this compound in plasma samples is stable under various conditions [3]:

- Bench-top: 6 hours at room temperature.

- Processed: 24 hours at 4°C.

- Freeze-thaw: 3 cycles.

- Long-term: At least 2 weeks at -20°C.

Method Selection Guide

The following diagram can help you select the most appropriate method based on your project's needs:

References

Comprehensive Application Notes and Protocols for Ponatinib Metabolic Stability Assay in Liver Microsomes

Introduction

Ponatinib is a third-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, particularly in cases involving the T315I mutation that confers resistance to other tyrosine kinase inhibitors. [1] [2] Metabolic stability assessment in liver microsomes represents a critical early in vitro screening tool in drug discovery, providing essential data on hepatic clearance pathways and informing structure-activity relationships for lead optimization. These assays allow researchers to predict in vivo hepatic clearance and bioavailability, enabling the prioritization of compounds with favorable pharmacokinetic properties. [3] The metabolic stability of this compound is of particular interest due to its complex safety profile and known drug-drug interaction potential, necessitating robust and reproducible assay protocols. [4] [5] This document provides detailed application notes and standardized protocols for assessing this compound metabolic stability in liver microsomes, incorporating quality by design principles to enhance assay robustness and data reliability.

Key Experimental Parameters and Findings

Summary of Optimized Assay Conditions

Table 1: Optimized incubation conditions for this compound metabolic stability assay in liver microsomes

| Parameter | Specification | Reference |

|---|---|---|

| Microsomal Protein Concentration | 0.1-1 mg/mL | [3] |

| This compound Concentration | 0.5-15 μM | [3] |

| Incubation Time | 5-60 minutes | [3] |

| Co-solvent Concentration | 0.2-2% DMSO | [3] |

| NADPH Regeneration System | NADP (2.6 mM), MgCl₂ (6.6 mM), Glucose-6-phosphate (6.6 mM), G6PDH (0.8 U/mL) | [3] |

| Buffer System | 100 mM phosphate buffer, pH 7.4 | [3] |

| Incubation Temperature | 37°C | [3] |

| Reaction Termination | Ice-cold acetonitrile (4:3 v/v assay volume:acetonitrile) | [3] |

Quantitative Metabolic Stability Results

Table 2: Experimentally determined metabolic stability parameters for this compound

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| In Vitro Half-Life (t₁/₂) | 6.26 minutes | Rat Liver Microsomes | [1] |

| Intrinsic Clearance (CLᵢₙₜ) | 15.182 ± 0.477 mL/min/kg | Rat Liver Microsomes | [1] |

| Linear Calibration Range | 5-400 ng/mL | Human Plasma & RLMs | [1] |

| Lower Limit of Quantification (LLOQ) | 4.19 ng/mL (RLMs), 4.66 ng/mL (Plasma) | Human Plasma & RLMs | [1] |

| Lower Limit of Detection (LOD) | 1.38 ng/mL (RLMs), 1.53 ng/mL (Plasma) | Human Plasma & RLMs | [1] |

| Intra-day Precision | 0.97-2.31% (RLMs), 1.06-2.54% (Plasma) | Human Plasma & RLMs | [1] |

| Inter-day Precision | 4.5-8.0% | Human Plasma | [6] |

| Recovery | >86% | Human Plasma | [6] |

Detailed Experimental Protocols

Metabolic Stability Assay Protocol in Liver Microsomes

Principle: This protocol assesses the metabolic stability of this compound by incubating it with liver microsomes in the presence of an NADPH-regenerating system, quantifying parent compound depletion over time using LC-MS/MS.

Materials and Reagents:

- This compound standard (purity ≥98%)

- Liver microsomes (rat or human, protein concentration 20 mg/mL)

- NADP, glucose-6-phosphate, magnesium chloride, glucose-6-phosphate dehydrogenase

- 100 mM phosphate buffer, pH 7.4

- Acetonitrile (HPLC grade)

- DMSO (HPLC grade)

Equipment:

- Thermostatted water bath or incubator (37°C)

- Centrifuge

- HPLC system with tandem mass spectrometry detection

- Analytical column: Agilent eclipse plus C18 (50 mm × 2.1 mm, 1.8 μm)

Procedure:

Preparation of Stock Solutions:

- Prepare this compound stock solution in DMSO at 25 mM concentration

- Create sub-stock by diluting 10 μL of stock with 240 μL acetonitrile to obtain 1 mM concentration

Incubation Mixture Setup:

- Add 2 μL of this compound sub-stock to incubation vessels containing 98 μL of phosphate buffer

- Pre-warm the mixture at 37°C for 10 minutes

- Prepare microsomal/NADPH mixture containing:

- Liver microsomes (2 mg/mL final concentration)

- NADP (2.6 mM final concentration)

- Magnesium chloride (6.6 mM final concentration)

- Glucose-6-phosphate (6.6 mM final concentration)

- Glucose-6-phosphate dehydrogenase (0.8 U/mL final concentration)

- Pre-warm this mixture at 37°C for 20 minutes

Reaction Initiation and Termination:

- Start the reaction by adding 100 μL of microsomal/NADPH mixture to each incubation vessel

- Incubate at 37°C for appropriate time points (e.g., 0, 5, 15, 30, 45, 60 minutes)

- Terminate reactions at designated times by adding 150 μL of ice-cold acetonitrile

- For time-zero controls, add this compound after reaction termination

Sample Processing:

- Centrifuge samples at 3,500 rpm for 20 minutes at 20°C

- Collect supernatant for analysis

- Alternatively, filter through Millex-GP 0.22 μm syringe filter [1]

Experimental Workflow for this compound Metabolic Stability Assay

Bioanalytical Quantification Protocol

Chromatographic Conditions:

- Column: Agilent eclipse plus C18 (50 mm × 2.1 mm, 1.8 μm)

- Column Temperature: 21±2°C

- Mobile Phase:

- Solvent A: 10 mM ammonium formate (pH adjusted to 4.1 with formic acid)

- Solvent B: Acetonitrile

- Flow Rate: 0.25 mL/min

- Injection Volume: 5 μL

- Run Time: 4 minutes

- Ionization Mode: Electrospray ionization (ESI) positive

- MRM Transitions:

- This compound: 533→433 and 533→260

- Vandetanib (IS): 475→112

Sample Preparation:

- Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) to standards

- Shake for mixing for 15 seconds

- Add 2 mL of ACN for protein precipitation

- Centrifuge at 14,000 rpm for 12 minutes at 4°C

- Filter supernatant through 0.22 μm syringe filter

- Add 50 μL of internal standard (2 μg/mL) to 1 mL of filtered standard [1]

Alternative HPLC-UV Method (for laboratories without LC-MS/MS):

- Column: Capcell Pack C18 MG II (250×4.6 mm)

- Mobile Phase: Acetonitrile:0.037 mol/L KH₂PO₄, pH 4.5 (39:61, v/v)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 250 nm

- Retention Time: this compound ~14 minutes, IS ~8 minutes

- Calibration Range: 5-250 ng/mL [6]

Metabolic Stability Results and Interpretation

This compound demonstrates rapid metabolic turnover in liver microsomal systems, characterized by a short in vitro half-life of approximately 6.26 minutes in rat liver microsomes. [1] The disappearance of this compound follows a characteristic profile where the compound disappears rapidly in the first 10 minutes of incubation before plateauing for the remainder of the incubation period. This biphasic disappearance suggests initial rapid metabolism of the parent compound followed by slower secondary metabolic processes.

The intrinsic clearance value of 15.182 ± 0.477 mL/min/kg indicates high hepatic extraction, suggesting that this compound would likely undergo significant first-pass metabolism following oral administration. [1] This high clearance profile has important implications for bioavailability and potential drug-drug interactions, particularly when co-administered with inhibitors or inducers of cytochrome P450 enzymes.

Recent studies have identified that this compound is primarily metabolized via CYP3A4 to its main metabolite N-desmethyl this compound, which exhibits approximately 4-fold lower pharmacological activity compared to the parent compound. [4] [5] This metabolic pathway underscores the potential for interactions with strong CYP3A4 inhibitors or inducers, which could significantly alter this compound exposure and either compromise efficacy or increase toxicity risk.

This compound Metabolic Pathways and Key Parameters

Conclusion

The metabolic stability assay protocols presented herein provide robust and reproducible methods for evaluating the hepatic metabolism of this compound in liver microsomal systems. The standardized approach enables accurate determination of key pharmacokinetic parameters including in vitro half-life and intrinsic clearance, which are essential for predicting in vivo metabolic behavior. The rapid metabolic turnover observed for this compound, primarily mediated by CYP3A4, highlights the importance of considering potential drug-drug interactions in clinical settings. These application notes provide researchers and drug development professionals with comprehensive methodological guidance for assessing this compound metabolic stability, supporting optimized therapeutic use and future drug development efforts.

References

- 1. Validated LC-MS/MS Method for the Quantification of this compound in... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Activates an Inflammatory Response in ... [frontiersin.org]